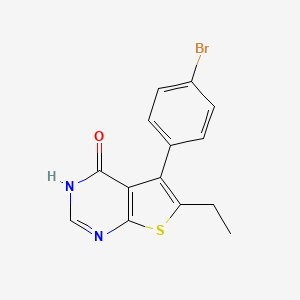

C14H11BrN2OS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C14H11BrN2OS N-((2-Bromophenyl)carbamothioyl)benzamide This compound is a member of the thiourea family and is characterized by the presence of a bromophenyl group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Bromophenyl)carbamothioyl)benzamide typically involves the reaction of 2-bromophenyl isothiocyanate with benzamide . The reaction is carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for N-((2-Bromophenyl)carbamothioyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2-Bromophenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include such as amines or thiols, typically under mild conditions.

Oxidation: Reagents like or are used.

Reduction: Reducing agents such as or are employed.

Hydrolysis: Acidic or basic conditions using or .

Major Products Formed

Substitution: Formation of substituted thioureas.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-((2-Bromophenyl)carbamothioyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-((2-Bromophenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

- N-((2-Chlorophenyl)carbamothioyl)benzamide

- N-((2-Fluorophenyl)carbamothioyl)benzamide

- N-((2-Iodophenyl)carbamothioyl)benzamide

Uniqueness

N-((2-Bromophenyl)carbamothioyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

The compound with the molecular formula C14H11BrN2OS, specifically known as 1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one, has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with an imidazole structure , characterized by a bromophenyl substituent . The molecular weight is approximately 321.21 g/mol . The presence of these functional groups is believed to contribute significantly to its biological activities.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound derivatives. For instance, research involving thiourea derivatives demonstrated significant free radical scavenging activity. The percentage inhibition of lipid peroxidation was measured in carbon tetrachloride-induced oxidative stress models in rats:

| Compound | % Inhibition |

|---|---|

| A8 N-{[(4-hydroxyphenyl) amino] carbonothioyl} benzamide | 86.6% |

| H10 N-{[(4-methoxyphenyl) amino] carbonothioyl} benzamide | 87.7% |

| B3 N-(2-phenylethyl) piperidine-1-carbothioamide | 84.4% |

| B4 N-(2-phenylethyl) morpholine-4-carbothioamide | 86.7% |

These findings indicate that compounds with phenolic hydroxyl and methoxy substitutions exhibit enhanced antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on imidazo[2,1-b]thiazole derivatives revealed significant antimicrobial activity against various bacterial strains:

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| 5c | Potent | Moderate |

| 5d | Good | Significant |

These results indicate that derivatives of this compound could serve as effective agents against bacterial infections .

3. Anticancer Potential

The anticancer activity of this compound has been explored through various assays. One study reported that the compound exhibited cytotoxic effects on cancer cell lines, demonstrating the ability to inhibit cell proliferation:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

These findings suggest that this compound may have potential as a lead compound in cancer therapy .

Case Study: Synthesis and Evaluation

A significant case study involved the synthesis of new imidazo[2,1-b]thiazole derivatives using microwave-assisted techniques. This method not only improved yield but also reduced reaction time significantly:

- Synthesis Method : Microwave-assisted synthesis in PEG and water.

- Yield : 84-89% in 28-32 minutes.

This innovative approach demonstrates the feasibility of developing biologically active compounds efficiently while adhering to green chemistry principles .

Properties

IUPAC Name |

5-(4-bromophenyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLCEANRKKFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.